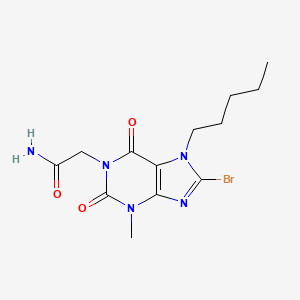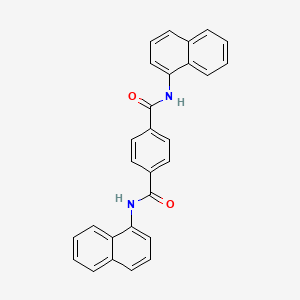
2-Amino-3,5-dibromo-N'-(2-ethoxybenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,5-dibromo-N’-(2-ethoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C16H15Br2N3O2 and a molecular weight of 441.125 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dibromo-N’-(2-ethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-amino-3,5-dibromobenzohydrazide and 2-ethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,5-dibromo-N’-(2-ethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Amino-3,5-dibromo-N’-(2-ethoxybenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3,5-dibromo-N’-(2-ethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,5-dibromo-N’-(4-ethoxybenzylidene)benzohydrazide: Similar structure but with a different position of the ethoxy group.
Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-: Different substituents on the benzene ring.
Uniqueness
2-Amino-3,5-dibromo-N’-(2-ethoxybenzylidene)benzohydrazide is unique due to its specific substitution pattern and the presence of both bromine and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
303084-41-5 |
|---|---|
Formule moléculaire |
C16H15Br2N3O2 |
Poids moléculaire |
441.12 g/mol |
Nom IUPAC |
2-amino-3,5-dibromo-N-[(E)-(2-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15Br2N3O2/c1-2-23-14-6-4-3-5-10(14)9-20-21-16(22)12-7-11(17)8-13(18)15(12)19/h3-9H,2,19H2,1H3,(H,21,22)/b20-9+ |
Clé InChI |
ILORRDYDABMTNE-AWQFTUOYSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
SMILES canonique |
CCOC1=CC=CC=C1C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-9-chloro-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080485.png)
![2,4-Dihydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15080488.png)


![3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B15080518.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080525.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080541.png)
![Allyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15080546.png)
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)


![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15080587.png)
